molecular formula C11H15BrS B8001838 1-Bromo-3-iso-pentylthiobenzene

1-Bromo-3-iso-pentylthiobenzene

Cat. No.: B8001838
M. Wt: 259.21 g/mol
InChI Key: WMIQXCDIKPUXLL-UHFFFAOYSA-N
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Description

1-Bromo-3-iso-pentylthiobenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and an iso-pentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-iso-pentylthiobenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) and is carried out under controlled conditions to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-iso-pentylthiobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The iso-pentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thio group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include de-brominated benzene derivatives and modified thio compounds.

Scientific Research Applications

1-Bromo-3-iso-pentylthiobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is explored for its potential biological activity and as a precursor for drug development.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-iso-pentylthiobenzene involves its interaction with various molecular targets. The bromine atom and the iso-pentylthio group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

1-Bromo-3-iso-pentylthiobenzene can be compared with other similar compounds, such as:

    1-Bromo-3-methylthiobenzene: Similar structure but with a methylthio group instead of an iso-pentylthio group.

    1-Bromo-3-ethylthiobenzene: Similar structure but with an ethylthio group.

    1-Bromo-3-propylthiobenzene: Similar structure but with a propylthio group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The iso-pentylthio group provides steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-bromo-3-(3-methylbutylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIQXCDIKPUXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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